6H-1,3-Oxazin-6-one, 4-methyl-2-phenyl-
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Overview
Description
6H-1,3-Oxazin-6-one, 4-methyl-2-phenyl- is a heterocyclic compound that belongs to the oxazine family. This compound is characterized by a six-membered ring containing one oxygen and one nitrogen atom. The presence of a methyl group at the 4-position and a phenyl group at the 2-position further defines its structure. Compounds containing the 6H-1,3-oxazin-6-one structural fragment have varied biological activities, including antimicrobial and fungicidal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The traditional approach to synthesizing 6H-1,3-oxazin-6-ones involves the condensation of 4-oxocarboxylic acids with hydroxylamine . This reaction is typically carried out in pyridine or ethanol in the presence of sodium acetate or triethylamine . Another method involves the use of 2-acyloxyazirines, which undergo a radical cascade reaction to form 5-hydroxy-6H-1,3-oxazin-6-ones . This reaction utilizes a Bu3SnH/ACHN system as a source of stannyl radicals .
Industrial Production Methods
Industrial production methods for 6H-1,3-oxazin-6-ones are not extensively documented. the methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
6H-1,3-Oxazin-6-one, 4-methyl-2-phenyl- undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as hydrazine and phenylhydrazine to form 3,5-substituted triazoles.
Cyclization: The reaction with amidines leads to the formation of 1,3,5-triazine derivatives.
Common Reagents and Conditions
Hydrazine and Phenylhydrazine: Used in nucleophilic substitution reactions to form triazoles.
Amidines: Used in cyclization reactions to form triazine derivatives.
Major Products
Triazoles: Formed from the reaction with hydrazine and phenylhydrazine.
Triazine Derivatives: Formed from the reaction with amidines.
Scientific Research Applications
6H-1,3-Oxazin-6-one, 4-methyl-2-phenyl- has several scientific research applications:
Antimicrobial Activity: Exhibits antimicrobial properties, making it useful in the development of antibacterial agents.
Biological Activity: Shows moderate cytotoxicity against breast cancer cells and acts as a modulator of glucocorticoid receptors.
Chemical Synthesis: Used as a starting compound for the preparation of various acyclic and heterocyclic systems.
Mechanism of Action
The mechanism of action of 6H-1,3-Oxazin-6-one, 4-methyl-2-phenyl- involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit dihydrofolate reductase (DHFR) and peptidyl transferase center (PTC) antimicrobial targets . The compound’s structure allows it to bind effectively to these enzymes, thereby inhibiting their function and preventing bacterial growth.
Comparison with Similar Compounds
Similar Compounds
6H-1,2-Oxazin-6-ones: Similar in structure but differ in the position of the nitrogen atom.
Benzoxazines: Contain a benzene ring fused with an oxazine ring.
Dioxazines: Consist of two oxazine subunits.
Uniqueness
6H-1,3-Oxazin-6-one, 4-methyl-2-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its biological activity make it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
51779-50-1 |
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Molecular Formula |
C11H9NO2 |
Molecular Weight |
187.19 g/mol |
IUPAC Name |
4-methyl-2-phenyl-1,3-oxazin-6-one |
InChI |
InChI=1S/C11H9NO2/c1-8-7-10(13)14-11(12-8)9-5-3-2-4-6-9/h2-7H,1H3 |
InChI Key |
XAKJXJRQDIYJQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC(=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
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